molecular formula C₆H₁₂N₂O₄S B1144434 Lanthionine CAS No. 3183-08-2

Lanthionine

Cat. No. B1144434
CAS RN: 3183-08-2
M. Wt: 208.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanthionine is a nonproteinogenic amino acid, composed of two alanine residues that are crosslinked on their β-carbon atoms by a thioether linkage . It is biosynthesized from the condensation of two cysteine molecules . Lanthionine is a key component of the lantibiotics, a family of modified peptides bearing multiple thioether bridges resulting from posttranslational modifications between side chains .


Synthesis Analysis

Lanthionine synthesis is challenging due to the possibility of multiple isomers. The known chemical syntheses of lanthionine come from various precursors such as β-chloroalanine, cystine, dehydroalanine, β-iodoalanine, aziridine, serine lactone, sulfamidate since 1941 . A novel class of lanthionine synthetases, termed LanL, has been discovered that consists of three distinct catalytic domains .


Molecular Structure Analysis

Lanthionine synthetases are remarkable biocatalysts generating conformationally constrained peptides with a variety of biological activities by repeatedly utilizing two simple posttranslational modification reactions: dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids .


Chemical Reactions Analysis

LanL enzymes install dehydroamino acids via phosphorylation of Ser/Thr residues by a protein kinase domain and subsequent elimination of the phosphate by a phosphoSer/Thr lyase domain . A LanC-like cyclase domain then catalyzes the addition of Cys residues to the dehydro amino acids to form the characteristic thioether rings .


Physical And Chemical Properties Analysis

Lanthionine is a non-proteinogenic natural amino acid and an essential component of peptidoglycan found in the cell wall of Fusobacterium species . It is mainly found in the family of cyclic peptide antibiotics called lantibiotics .

Scientific Research Applications

Neurobiology

Summary of the Application

Lanthionine exists at appreciable concentrations in the mammalian brain . It undergoes aminotransferase conversion to yield an unusual cyclic thioether, lanthionine ketimine (LK; 2H-1,4-thiazine-5,6-dihydro-3,5-dicarboxylic acid) . LK was discovered to possess neuroprotective, neuritigenic, and anti-inflammatory activities .

Methods of Application

Lanthionine is thought to form naturally in mammals through the reactivity of the transsulfuration enzyme cystathionine-β-synthase (CβS) . It then undergoes aminotransferase conversion to yield LK .

Results or Outcomes

Both LK and the ubiquitous redox regulator glutathione bind to mammalian lanthionine synthetase-like protein-1 (LanCL1) protein . LanCL1, along with its homolog LanCL2, has been associated with important physiological processes including signal transduction and insulin sensitization .

Antibacterial Activity

Summary of the Application

Lanthionine-containing peptides have antibiotic, anti-inflammatory, and anti-viral activities . One such peptide, nisin, has been used to protect food items from harmful bacteria .

Methods of Application

The lanthionine-containing peptide nisin is produced by the bacterium Lactococcus lactis . It is used as a preservative in various food products .

Results or Outcomes

Nisin has been effective in protecting food items from harmful bacteria . It is a safe and natural way to extend the shelf life of foods .

Pharmaceutical Production

Summary of the Application

Lanthipeptides, which include lanthionine, have potential to be used as therapeutics . However, the lack of stable, high-yield, well-characterized processes for their sustainable production limit their availability for clinical studies and further pharmaceutical commercialization .

Methods of Application

Lanthipeptides are produced through total synthesis and in vivo biosynthesis . Due to their elaborate chemical structures, chemical synthesis of these biomolecules is economically less feasible for large-scale applications, and hence biological production seems to be the only realistic alternative .

Results or Outcomes

Research efforts are ongoing to enhance product yields of lanthipeptides . These compounds have special structural and physicochemical properties which make them more accessible to pharmaceutical and agricultural implementations .

Inhibition of Hydrogen Sulfide Production

Summary of the Application

Lanthionine inhibits hydrogen sulfide production in hepatoma cells . This may significantly contribute to alterations of metabolism sulfur compounds in these subjects .

Methods of Application

The exact method of application is not specified in the source, but it involves the use of lanthionine in hepatoma cells .

Results or Outcomes

The inhibition of hydrogen sulfide production by lanthionine could potentially lead to significant changes in sulfur compound metabolism .

Future Directions

Lanthionine and its derivatives hold great potential as biotherapeutics, especially at a time when novel and more effective therapies are required . The structural diversity of lantibiotics could be exploited for designing novel lantipeptides with higher efficacy . Future studies might explore lanthionine levels in schizophrenia, or perhaps even use in disease palliation .

properties

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPCPZJAHOETAG-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871812, DTXSID601020926
Record name L-Lanthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lanthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanthionine

CAS RN

922-55-4, 3183-08-2
Record name L-Lanthionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Lanthionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3183-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanthionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanthionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003183082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lanthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lanthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanthionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-(2-amino-2-carboxyethyl)-DL-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANTHIONINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5M8Q1P1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LANTHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lanthionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
13,500
Citations
M Friedman - Journal of Agricultural and Food Chemistry, 1999 - ACS Publications
Heat and alkali treatments of foods, widely used in food processing, result in the formation of dehydro and cross-linked amino acids such as dehydroalanine, methyldehydroalanine, β-…
Number of citations: 366 pubs.acs.org
R KELLNER, G JUNG, T HÖRNER… - European Journal of …, 1988 - Wiley Online Library
Gallidermin is a new member of the class of lanthionine‐containing peptide antibiotics, which are summarized under the common name lantibiotics. The lantibiotic gallidermin is …
Number of citations: 361 febs.onlinelibrary.wiley.com
T Denoël, C Lemaire, A Luxen - Chemistry–A European …, 2018 - Wiley Online Library
… Non-standard amino acid lanthionine, discovered through hydrolysis of wool, is mainly … efficient lanthionine synthesis. This review summarizes the chemical routes to lanthionine from …
KR Robbins, DH Baker, JW Finley - The Journal of nutrition, 1980 - academic.oup.com
… acid diets and crystalline lysinoalanine and lanthionine were employed. Results indicated that … The lanthionine studies indicated that the cysteine moiety of lanthionine is 32% available …
Number of citations: 97 academic.oup.com
W Tang, G Jiménez-Osés, KN Houk… - Nature …, 2015 - nature.com
Enzymes are typically highly stereoselective catalysts that enforce a reactive conformation on their native substrates. We report here a rare example in which the substrate controls the …
Number of citations: 83 www.nature.com
J Nissen-Meyer, P Rogne, C Oppegard… - Current …, 2009 - ingentaconnect.com
… -lanthionine-containing (class-II) bacteriocins, since structure-function aspects of the lanthionine-… characterized, but non-LAB non-lanthionine-containing peptide bacteriocins will also …
Number of citations: 311 www.ingentaconnect.com
GC Patton, M Paul, LE Cooper, C Chatterjee… - Biochemistry, 2008 - ACS Publications
Lantibiotics are post-translationally modified peptide antimicrobial agents that are synthesized with an N-terminal leader sequence and a C-terminal propeptide. Their maturation …
Number of citations: 107 pubs.acs.org
Y Goto, B Li, J Claesen, Y Shi, MJ Bibb… - PLoS …, 2010 - journals.plos.org
… In this study, we present a novel class of lanthionine synthetases, … lanthionine-containing peptides are widespread in Nature. Given the remarkable efficiency of formation of lanthionine-…
Number of citations: 261 journals.plos.org
Y Zhu, MD Gieselman, H Zhou, O Averin… - Organic & …, 2003 - pubs.rsc.org
Selenocysteine derivatives are useful precursors for the synthesis of peptide conjugates and selenopeptides. Several diastereomers of Fmoc-3-methyl-Se-phenylselenocysteine (…
Number of citations: 104 pubs.rsc.org
T Le, K Jeanne Dit Fouque… - Journal of the …, 2021 - ACS Publications
Lanthipeptides belong to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). The (methyl)lanthionine cross-links characteristic to lanthipeptides are …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.